[2-(Isopropylsulfanyl)pyrimidin-5-yl]boronic acid
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Overview
Description
[2-(Isopropylsulfanyl)pyrimidin-5-yl]boronic acid is a boronic acid derivative with the molecular formula C7H11BN2O2S. This compound is characterized by the presence of a pyrimidine ring substituted with an isopropylsulfanyl group and a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
The synthesis of [2-(Isopropylsulfanyl)pyrimidin-5-yl]boronic acid typically involves the borylation of a suitable pyrimidine precursor. One common method is the palladium-catalyzed cross-coupling of halopyrimidines with boronic acid derivatives. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid.
Chemical Reactions Analysis
[2-(Isopropylsulfanyl)pyrimidin-5-yl]boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl or a substituted alkene.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Substitution: The isopropylsulfanyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common reagents used in these reactions include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, toluene).
Scientific Research Applications
[2-(Isopropylsulfanyl)pyrimidin-5-yl]boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in the development of enzyme inhibitors.
Industry: It is used in the production of advanced materials and polymers due to its ability to form stable covalent bonds with diols and other functional groups.
Mechanism of Action
The mechanism of action of [2-(Isopropylsulfanyl)pyrimidin-5-yl]boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in enzyme inhibition, where the boronic acid moiety interacts with the active site of the enzyme, leading to inhibition of its activity. The molecular targets and pathways involved depend on the specific application and the nature of the enzyme or receptor being targeted.
Comparison with Similar Compounds
Similar compounds to [2-(Isopropylsulfanyl)pyrimidin-5-yl]boronic acid include other pyrimidine-based boronic acids and boronic esters. These compounds share the boronic acid functional group but differ in their substituents on the pyrimidine ring. For example:
[2-(Methylsulfanyl)pyrimidin-5-yl]boronic acid: Similar structure but with a methylsulfanyl group instead of an isopropylsulfanyl group.
[2-(Ethylsulfanyl)pyrimidin-5-yl]boronic acid: Similar structure but with an ethylsulfanyl group.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
(2-propan-2-ylsulfanylpyrimidin-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O2S/c1-5(2)13-7-9-3-6(4-10-7)8(11)12/h3-5,11-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFOGGSKEYACMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)SC(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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